Transthyretin (TTR) Amyloid Inhibition: Binding Orientation and Stoichiometry vs. 2,6-Difluoro Regioisomer
In the TTR tetramer, 3,5-difluorobiphenyl-4-carboxylic acid (compound 18 in the series) binds with the carboxylate positioned in the inner binding pocket, forming hydrogen bonds with Ser117 and Ser117′ residues. In contrast, the 2,6-difluoro regioisomer (compound 20) binds in the opposite orientation, with the carboxylate engaging Lys15 and Lys15′ in the outer pocket via electrostatic interactions [1]. Among 26 diflunisal analogues evaluated, eight inhibitors—including the 3,5-difluoro derivative—achieved plasma binding selectivity >0.50 (theoretical maximum 2.0 per TTR tetramer) and dramatically slowed tetramer dissociation over 168 hours [1].
| Evidence Dimension | Binding orientation in TTR thyroxine-binding pocket |
|---|---|
| Target Compound Data | 3,5-Difluoro: Carboxylate hydrogen bonds to Ser117/Ser117′ (inner pocket orientation) |
| Comparator Or Baseline | 2,6-Difluoro regioisomer (compound 20): Carboxylate electrostatic interaction with Lys15/Lys15′ (outer pocket orientation) |
| Quantified Difference | Fluorine position (meta vs. ortho) reverses binding orientation by 180° within the TTR channel |
| Conditions | X-ray co-crystallography at 1.54 Å resolution; TTR tetramer binding site |
Why This Matters
Binding orientation directly dictates hydrogen-bonding network and stabilization efficacy—critical for TTR amyloid inhibitor design where the 3,5-difluoro pattern orients the carboxylate for optimal Ser117 engagement.
- [1] Adamski-Werner, S.L., Palaninathan, S.K., Sacchettini, J.C., Kelly, J.W. Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis. J. Med. Chem. 2004, 47, 355-374. View Source
